![molecular formula C10H14ClNO2 B3101371 (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride CAS No. 1391439-19-2](/img/structure/B3101371.png)
(S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride
Overview
Description
(S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (AEBMH) is an important organic compound used in many scientific applications. It is an ester of the amino acid, benzoic acid, and can be used in a variety of laboratory experiments. AEBMH is widely used in research due to its ability to form stable compounds with a variety of molecules, which can be used to study a range of biological processes. This article will discuss the synthesis method of AEBMH, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Corrosion Inhibition
- Pyrazole derivatives, which share structural similarities with (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. These compounds significantly reduce the corrosion rate, with the inhibition efficiency increasing with concentration. This suggests that similar compounds could be explored for their corrosion inhibitory properties in relevant industrial applications (Herrag et al., 2007).
Anticancer Activity
- N-{para-(ferrocenyl) ethynyl benzoyl} amino acid and dipeptide methyl and ethyl esters have shown micromolar activity in the H1299 NSCLC cell line, indicating their potential as anticancer agents. The structural motifs in these compounds suggest that related compounds, including (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, may possess similar biological activities and could be explored for anticancer properties (Harry et al., 2017).
Synthetic Chemistry
- In synthetic chemistry, α-Methyl nitrobenzyl compounds, which can be structurally related to the compound , have demonstrated superior photochemical release properties. This highlights the utility of such compounds in the synthesis of photoresponsive materials, potentially offering applications in developing light-activated drugs or materials (Salerno & Cleaves, 2004).
Drug Synthesis
- The synthesis of amino acid methyl esters is a critical step in the production of various pharmaceuticals. A method described for the room temperature synthesis of amino acid methyl ester hydrochlorides, including those similar to (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, could be beneficial for drug development and synthesis of peptide-based therapeutics (Li & Sha, 2008).
properties
IUPAC Name |
methyl 3-[(1S)-1-aminoethyl]benzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQSOTUHJSZHY-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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